N-(3-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-(3-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
- N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
- N-(3-bromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Uniqueness
N-(3-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the 3-chlorophenyl group and the pyridin-3-yl group can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C21H14ClN3O |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H14ClN3O/c22-15-6-3-7-16(11-15)24-21(26)18-12-20(14-5-4-10-23-13-14)25-19-9-2-1-8-17(18)19/h1-13H,(H,24,26) |
InChI Key |
LAKRYTNONQYFQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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